![molecular formula C6H6N4 B1619070 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 6288-86-4](/img/structure/B1619070.png)
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 178.15 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has been studied in various researches . It is known to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine are not detailed in the retrieved papers, pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions .Physical And Chemical Properties Analysis
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is a solid substance stored at room temperature . It has a molecular weight of 178.15 .Scientific Research Applications
CDK2 Inhibitors in Cancer Treatment
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Anticancer Screening
In vitro anticancer screening of synthesized compounds has been conducted . The results of these screenings can provide valuable information for the development of new anticancer drugs.
Synthesis Methods
Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
Anticancer Activity
Additionally, in the previous year, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells . They displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
Mechanism of Action
- CDK2 forms complexes with cyclins (such as cyclin A) and phosphorylates downstream substrates involved in cell cycle progression .
- Impact on Bioavailability :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
The future directions for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine and its derivatives include further investigations into their inhibitory activity against CDK2 . These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells , making them potential candidates for cancer treatment.
properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXGVNIBMHMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279179 | |
Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6288-86-4 | |
Record name | 6288-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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